molecular formula C21H26N2O3 B15018178 N-(4-hydroxyphenyl)-4-(octanoylamino)benzamide

N-(4-hydroxyphenyl)-4-(octanoylamino)benzamide

Cat. No.: B15018178
M. Wt: 354.4 g/mol
InChI Key: TZQKSBDTEIXFRO-UHFFFAOYSA-N
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Description

N-(4-hydroxyphenyl)-4-(octanoylamino)benzamide is an organic compound that features a benzamide core with a hydroxyphenyl and an octanoylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxyphenyl)-4-(octanoylamino)benzamide typically involves the following steps:

    Formation of the Benzamide Core: This can be achieved by reacting 4-aminobenzoic acid with octanoyl chloride in the presence of a base such as pyridine to form 4-(octanoylamino)benzoic acid.

    Hydroxyphenyl Substitution: The next step involves the introduction of the hydroxyphenyl group. This can be done by reacting 4-(octanoylamino)benzoic acid with 4-hydroxyphenylamine under suitable conditions to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxyphenyl)-4-(octanoylamino)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(4-hydroxyphenyl)-4-(octanoylamino)benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying enzyme-substrate interactions.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-hydroxyphenyl)-4-(octanoylamino)benzamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the amide group can participate in various biochemical pathways. The octanoyl chain may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

    N-(4-hydroxyphenyl)-4-(decanoylamino)benzamide: Similar structure but with a decanoyl chain instead of an octanoyl chain.

    N-(4-hydroxyphenyl)-4-(butanoylamino)benzamide: Similar structure but with a butanoyl chain instead of an octanoyl chain.

Uniqueness

N-(4-hydroxyphenyl)-4-(octanoylamino)benzamide is unique due to the specific length of its octanoyl chain, which may impart distinct physical and chemical properties compared to its analogs with shorter or longer alkyl chains.

Properties

Molecular Formula

C21H26N2O3

Molecular Weight

354.4 g/mol

IUPAC Name

N-(4-hydroxyphenyl)-4-(octanoylamino)benzamide

InChI

InChI=1S/C21H26N2O3/c1-2-3-4-5-6-7-20(25)22-17-10-8-16(9-11-17)21(26)23-18-12-14-19(24)15-13-18/h8-15,24H,2-7H2,1H3,(H,22,25)(H,23,26)

InChI Key

TZQKSBDTEIXFRO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)O

Origin of Product

United States

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